Pinselin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pinselin is a member of the class of xanthones that is methyl 9H-xanthene-1-carboxylate substituted by hydroxy groups at positions 2 and 8, a methyl group at position 6 and an oxo group at position 9. It has been isolated from Aspergillus sydowii. It has a role as an Aspergillus metabolite. It is a member of xanthones, a carboxylic ester and a polyphenol.
Scientific Research Applications
Bioactive Compounds in Marine-Derived Fungi
A study conducted by (Zhijun Song et al., 2019) discovered a new xanthenone derivative, 3-hydroxy pinselin, from the marine-derived fungus Aspergillus versicolor MF160003. This derivative, along with other known analogues, showed moderate bioactivities against BCG, indicating potential applications in biomedicine.
Secondary Metabolism in Plant Tissue Cultures
Research by (H. Noguchi & U. Sankawa, 1982) explored the production of germichrysone in Cassia torosa tissue cultures, finding that the main pigment in six-week-old callus culture was pinselin. This suggests that pinselin may be formed from germichrysone, highlighting its role in plant secondary metabolism.
Antimicrobial and Cytotoxic Compounds in Fungi
In a study by (Nantiya Bunbamrung et al., 2018), compounds including pinselin were isolated from the fungus Curvularia sp. BCC52426. These compounds were evaluated for their antimicrobial activity and cytotoxicity, indicating pinselin's potential in pharmaceutical research.
Pinselin in Marine-Derived Fungus Penicillium oxalicum
A study by (Jie Bao et al., 2014) identified pinselin among other compounds isolated from the marine-derived fungus Penicillium oxalicum. These metabolites were evaluated for various biological activities, including cytotoxicity and antibacterial properties.
properties
CAS RN |
476-53-9 |
---|---|
Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
methyl 2,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate |
InChI |
InChI=1S/C16H12O6/c1-7-5-9(18)12-11(6-7)22-10-4-3-8(17)13(16(20)21-2)14(10)15(12)19/h3-6,17-18H,1-2H3 |
InChI Key |
TWQNCGDOHUNFFU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)C(=O)OC)O |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)C(=O)OC)O |
Other CAS RN |
476-53-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.